BIIB021

Catalog No.
S548355
CAS No.
848695-25-0
M.F
C14H15ClN6O
M. Wt
318.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BIIB021

CAS Number

848695-25-0

Product Name

BIIB021

IUPAC Name

6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]purin-2-amine

Molecular Formula

C14H15ClN6O

Molecular Weight

318.76 g/mol

InChI

InChI=1S/C14H15ClN6O/c1-7-4-17-9(8(2)11(7)22-3)5-21-6-18-10-12(15)19-14(16)20-13(10)21/h4,6H,5H2,1-3H3,(H2,16,19,20)

InChI Key

QULDDKSCVCJTPV-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N

Solubility

Soluble in DMSO, not in water

Synonyms

6-chloro-4MDMPA, 6-chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-ylamine, BIIB021, CNF 2024, CNF-2024, CNF2024

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N

Description

The exact mass of the compound 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine is 318.09959 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Therapy

Specific Scientific Field: Oncology, specifically the treatment of various types of cancer .

Summary of the Application: BIIB021 is an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 . Hsp90 is a target of substantial interest for cancer therapy as inhibition of Hsp90 results in the degradation of oncoproteins that drive malignant progression, inducing cell death .

Methods of Application: BIIB021 binds competitively with geldanamycin in the ATP-binding pocket of Hsp90 . In tumor cells, BIIB021 induced the degradation of Hsp90 client proteins including HER-2, AKT, and Raf-1 and up-regulated expression of the heat shock proteins Hsp70 and Hsp27 .

Results or Outcomes: BIIB021 treatment resulted in growth inhibition and cell death in cell lines from a variety of tumor types at nanomolar concentrations . Oral administration of BIIB021 led to the degradation of Hsp90 client proteins measured in tumor tissue and resulted in the inhibition of tumor growth in several human tumor xenograft models .

Application in Blood Malignancies

Specific Scientific Field: Hematology, specifically the treatment of blood malignancies .

Summary of the Application: BIIB021 is a promising therapeutic strategy for blood malignancies . Hsp90 inhibitors can target the ATP domain of Hsp90 and prohibit its exchange of ADP for ATP, leading to the degradation of client proteins and disruption of signaling cascades .

Methods of Application: BIIB021 can overcome multidrug resistance and potentiate the effects of other therapeutics . Phase I/II trials have been conducted to evaluate the dosing schedules and activity of this agent .

Results or Outcomes: Beyond degrading oncogenic protein, BIIB021 can overcome multidrug resistance and potentiate the effects of other therapeutics . The present review focuses on the antitumor profile of BIIB021 .

Application in Overcoming Drug Resistance

Specific Scientific Field: Pharmacology, specifically overcoming drug resistance in cancer treatment .

Summary of the Application: BIIB021 stimulates apoptotic signaling pathways and blocks metastasis and drug resistance mechanisms in a wide variety of cancer types .

Results or Outcomes: Pre-clinical studies reported that BIIB021 stimulates apoptotic signaling pathways and blocks metastasis and drug resistance mechanisms in a wide variety of cancer types .

Application in Treatment of Solid Tumors

Specific Scientific Field: Oncology, specifically the treatment of solid tumors .

Results or Outcomes: Studies to investigate the antitumor effects of BIIB021 showed activity on both daily and intermittent dosing schedules, providing dose schedule flexibility for clinical studies . Assays measuring the HER-2 protein in tumor tissue and the HER-2 extracellular domain in plasma were used to show interdiction of the Hsp90 pathway and utility as potential biomarkers in clinical trials for BIIB021 .

Application in Treatment of Thyroid Carcinoma

Specific Scientific Field: Endocrinology, specifically the treatment of thyroid carcinoma .

Summary of the Application: BIIB021 has been shown to induce cell death in thyroid carcinoma cell lines .

Results or Outcomes: Research illustrated that BIIB021 induced the cell death of thyroid carcinoma cell lines (8505C and TPC-1) by degrading Hsp90 client proteins . Furthermore, cotreatment with BIIB021 and histone acetyltransferase inhibitor triptolide demonstrated a combined effect in regards to cytotoxicity induction .

Application in Treatment of Hematopoietic Malignancies

Specific Scientific Field: Hematology, specifically the treatment of hematopoietic malignancies .

Results or Outcomes: Phase I/II trials have been conducted to evaluate the dosing schedules and activity of this agent . The present review focuses on the antitumor profile of BIIB021 .

Application in Treatment of Primary Effusion Lymphoma (PEL)

Specific Scientific Field: Hematology, specifically the treatment of primary effusion lymphoma (PEL) .

Summary of the Application: BIIB021, a purine scaffold–based orally administrable Hsp90 inhibitor, shows preferential cytotoxicity toward PEL cells as compared with non-PEL cells .

Results or Outcomes: The cytotoxic effect of BIIB021 against PEL was associated with induction of cell-cycle arrest and apoptosis .

BIIB021, also known as CNF2024, is a synthetic small-molecule inhibitor specifically designed to target heat shock protein 90 (Hsp90). This compound operates by binding to the ATP-binding pocket of Hsp90, inhibiting its chaperone function, and leading to the degradation of various oncoproteins that contribute to tumor progression. The structural formula of BIIB021 is C₁₄H₁₅ClN₆O, and it has a molecular weight of approximately 318.76 g/mol .

BIIB021 primarily functions through competitive inhibition of Hsp90. Upon binding to the ATP-binding site, it disrupts the normal chaperone activity of Hsp90, which is crucial for the stabilization and activation of numerous client proteins involved in cancer cell proliferation. This inhibition leads to the degradation of critical oncoproteins such as HER-2, AKT, and Raf-1 . The compound's mechanism can be summarized as follows:

  • Binding: BIIB021 binds to the ATP-binding pocket of Hsp90.
  • Inhibition: This binding prevents ATP from associating with Hsp90.
  • Degradation: Client proteins are marked for degradation by the proteasome.

BIIB021 exhibits significant biological activity against various cancer cell lines. It has shown potent antitumor effects in preclinical models, including human tumor xenografts. The compound's efficacy is demonstrated through:

  • Induction of cell death in multiple tumor types at nanomolar concentrations.
  • Inhibition of tumor growth in vivo following oral administration.
  • Upregulation of heat shock proteins such as Hsp70 and Hsp27 in response to Hsp90 inhibition .

Clinical studies have indicated that BIIB021 can be administered intermittently while maintaining its antitumor effects, which is advantageous for treatment regimens .

The synthesis of BIIB021 involves several steps that yield a purine-based structure. The key steps typically include:

  • Formation of the Purine Core: Starting from appropriate precursors, the purine structure is synthesized through condensation reactions.
  • Substitution Reactions: The introduction of functional groups such as chlorine and methoxy groups occurs via electrophilic aromatic substitution.
  • Final Modifications: Additional steps involve methylation and other modifications to achieve the final compound structure.

The straightforward synthesis pathway has been noted as a significant advantage for further development and optimization .

BIIB021 is primarily investigated for its potential in cancer therapy due to its ability to inhibit Hsp90, which plays a critical role in cancer cell survival and proliferation. Its applications include:

  • Treatment of hematological malignancies and solid tumors.
  • Potential use in combination therapies to overcome drug resistance in cancer cells.
  • Role as a biomarker in clinical trials assessing Hsp90 pathway inhibition .

Interaction studies have focused on understanding how BIIB021 impacts various signaling pathways through its action on Hsp90. Key findings include:

  • Client Protein Degradation: BIIB021 leads to the degradation of client proteins that are essential for tumor growth.
  • Synergistic Effects: It has been shown to enhance the effectiveness of other therapeutic agents, particularly in resistant cancer models .
  • Pharmacokinetics: Despite a short serum half-life, BIIB021 maintains significant biological activity within tumor tissues for extended periods post-administration .

Several compounds exhibit similar mechanisms or structures to BIIB021, particularly within the class of Hsp90 inhibitors. Notable examples include:

Compound NameStructure TypePotency (IC50)Unique Features
GeldanamycinNatural product~10 nMFirst identified Hsp90 inhibitor; not orally bioavailable
17-AAGSemi-synthetic~20 nMAnalog of geldanamycin; used in clinical trials
PU-H71Synthetic~50 nMSelective for Hsp90; shows promise in solid tumors
EC144Synthetic~1 µMDeveloped based on structural insights from BIIB021

BIIB021 stands out due to its oral bioavailability and its specific design as a purine derivative that allows it to effectively inhibit Hsp90 while being suitable for varied dosing schedules .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

318.0995868 g/mol

Monoisotopic Mass

318.0995868 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

851B9FQ7Q0

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pharmacology

Hsp90 Inhibitor BIIB021 is an orally active inhibitor of heat shock protein 90 (HSP90) with potential antineoplastic activity. HSP90, a chaperon protein upregulated in a variety of tumor cells, regulates the folding and degradation of many oncogenic signaling proteins. HSP90 inhibitor BIIB021 specifically blocks active HSP90, thereby inhibiting its chaperon function and promoting the degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival. As a result, CNF2024 has the potential to inhibit the growth of a wide range of cancer cells in both solid tumors and blood-based cancers.

Pictograms

Irritant

Irritant

Other CAS

848695-25-0

Wikipedia

Biib021

Dates

Modify: 2023-08-15
1: Xu L, Woodward C, Khan S, Prakash C. In Vitro Metabolism of 6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-ylamine (BIIB021), an Inhibitor of HSP90, in Liver Microsomes and Hepatocytes of Rats, Dogs, and Humans and Recombinant Human Cytochrome P450 Isoforms. Drug Metab Dispos. 2012 Jan 4. [Epub ahead of print] PubMed PMID: 22217465.
2: Zhang H, Neely L, Lundgren K, Yang YC, Lough R, Timple N, Burrows F. BIIB021, a synthetic Hsp90 inhibitor, has broad application against tumors with acquired multidrug resistance. Int J Cancer. 2010 Mar 1;126(5):1226-34. PubMed PMID: 19676042.
3: Böll B, Eltaib F, Reiners KS, von Tresckow B, Tawadros S, Simhadri VR, Burrows FJ, Lundgren K, Hansen HP, Engert A, von Strandmann EP. Heat shock protein 90 inhibitor BIIB021 (CNF2024) depletes NF-kappaB and sensitizes Hodgkin's lymphoma cells for natural killer cell-mediated cytotoxicity. Clin Cancer Res. 2009 Aug 15;15(16):5108-16. Epub 2009 Aug 11. PubMed PMID: 19671844.
4: Yin X, Zhang H, Lundgren K, Wilson L, Burrows F, Shores CG. BIIB021, a novel Hsp90 inhibitor, sensitizes head and neck squamous cell carcinoma to radiotherapy. Int J Cancer. 2010 Mar 1;126(5):1216-25. PubMed PMID: 19662650.
5: Lundgren K, Zhang H, Brekken J, Huser N, Powell RE, Timple N, Busch DJ, Neely L, Sensintaffar JL, Yang YC, McKenzie A, Friedman J, Scannevin R, Kamal A, Hong K, Kasibhatla SR, Boehm MF, Burrows FJ. BIIB021, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90. Mol Cancer Ther. 2009 Apr;8(4):921-9. PubMed PMID: 19372565.

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